

# 6-Chloro-1-methyl-1H-indole: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-1-methyl-1H-indole

Cat. No.: B142574

[Get Quote](#)

CAS Number: 155868-51-2

This technical guide provides a comprehensive overview of **6-Chloro-1-methyl-1H-indole**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological applications.

## Core Chemical and Physical Properties

**6-Chloro-1-methyl-1H-indole** is a substituted indole derivative. The presence of a chlorine atom at the 6-position and a methyl group on the indole nitrogen significantly influences its physicochemical characteristics, which are crucial for its behavior in biological systems and for the design of synthetic routes.

## Physicochemical Data Summary

The quantitative properties of **6-Chloro-1-methyl-1H-indole** are summarized in the table below for easy reference and comparison.

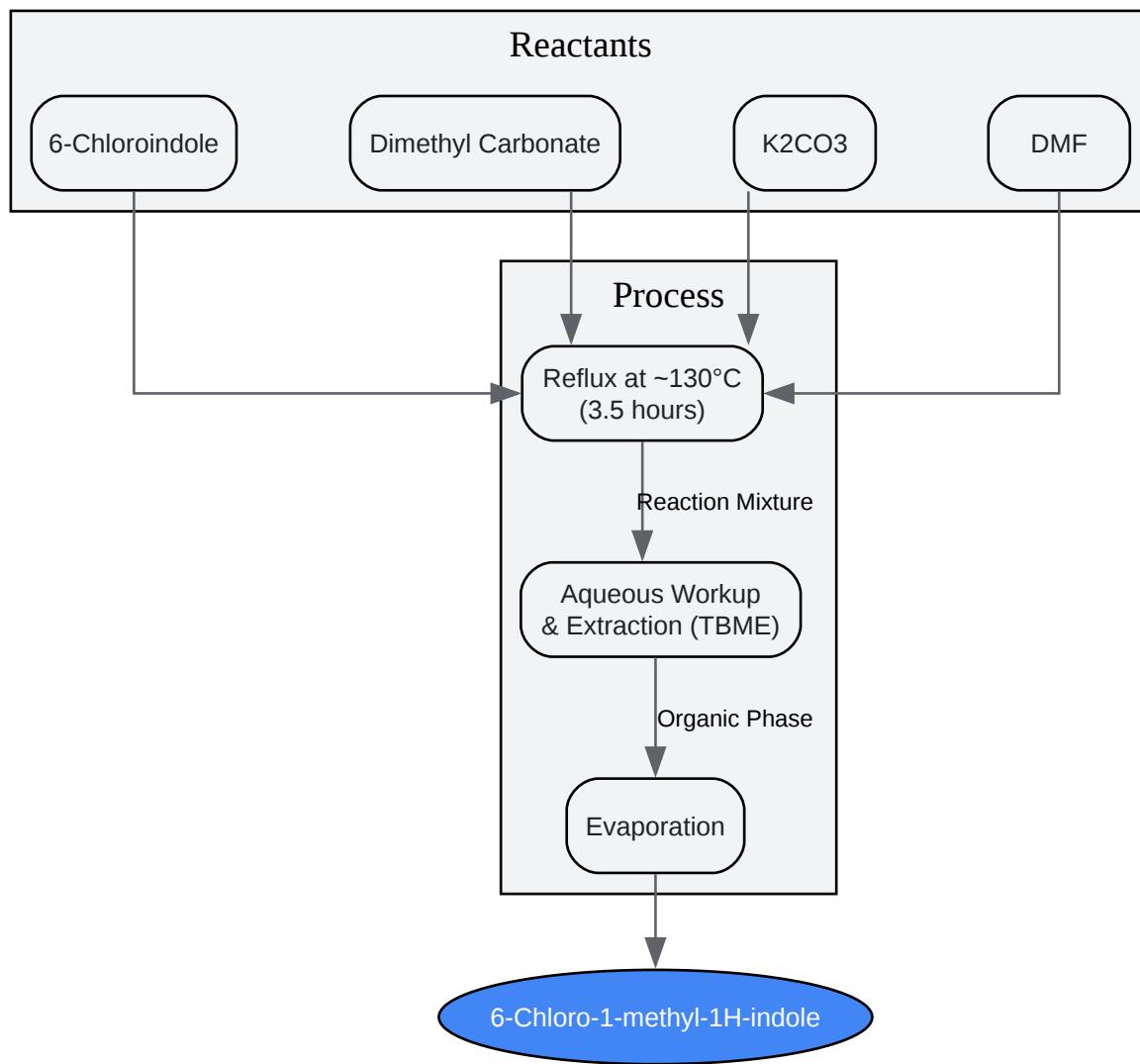
| Property            | Value                                                    | Source(s)                                                   |
|---------------------|----------------------------------------------------------|-------------------------------------------------------------|
| CAS Number          | 155868-51-2                                              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula   | C <sub>9</sub> H <sub>8</sub> ClN                        | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight    | 165.62 g/mol                                             | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance          | Light yellow to yellow liquid                            | ChemicalBook                                                |
| Boiling Point       | 278.44 °C at 760 mmHg                                    | ECHEMI                                                      |
| Density             | 1.187 g/cm <sup>3</sup>                                  | ECHEMI                                                      |
| Storage Temperature | 2-8°C (protect from light)                               | ChemicalBook                                                |
| XLogP3              | 3.3                                                      | <a href="#">[1]</a>                                         |
| Polar Surface Area  | 4.93 Å <sup>2</sup>                                      | <a href="#">[2]</a>                                         |
| Vapour Pressure     | 0.007 mmHg at 25°C                                       | <a href="#">[2]</a>                                         |
| Refractive Index    | 1.593                                                    | <a href="#">[2]</a>                                         |
| InChI               | InChI=1S/C9H8ClN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 | <a href="#">[1]</a>                                         |
| InChIKey            | YDLOPHRVGMIZDX-UHFFFAOYSA-N                              | <a href="#">[1]</a>                                         |
| Canonical SMILES    | CN1C=CC2=C1C=C(C=C2)Cl                                   | <a href="#">[1]</a>                                         |

## Synthesis and Experimental Protocols

The primary route for synthesizing **6-Chloro-1-methyl-1H-indole** involves the N-methylation of its precursor, 6-chloro-1H-indole. The use of dimethyl carbonate as a methylating agent offers an effective method.

## Experimental Protocol: Synthesis of 6-Chloro-1-methyl-1H-indole

This protocol is adapted from a patented methylation process for indole compounds.


**Materials:**

- 6-Chloroindole (1.0 g, 6.59 mmol)
- Potassium carbonate (0.5 g)
- N,N-dimethylformamide (DMF) (10 mL)
- Dimethyl carbonate (DMC) (1.7 mL, 20.21 mmol)
- tert-Butyl methyl ether (TBME)
- Deionized water
- Round-bottom flask with reflux condenser
- Stirring apparatus and heating mantle
- Separatory funnel
- Rotary evaporator

**Procedure:**

- To a round-bottom flask, add 6-chloroindole (1.0 g), potassium carbonate (0.5 g), N,N-dimethylformamide (10 mL), and dimethyl carbonate (1.7 mL).
- Stir the mixture and heat it to reflux at approximately 130°C.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting 6-chloroindole is consumed (approximately 3.5 hours).
- Once the reaction is complete, cool the mixture to approximately 3°C using an ice bath.
- Add 50 mL of ice-cold water to the flask. An oily suspension should form.
- Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether (40 mL).

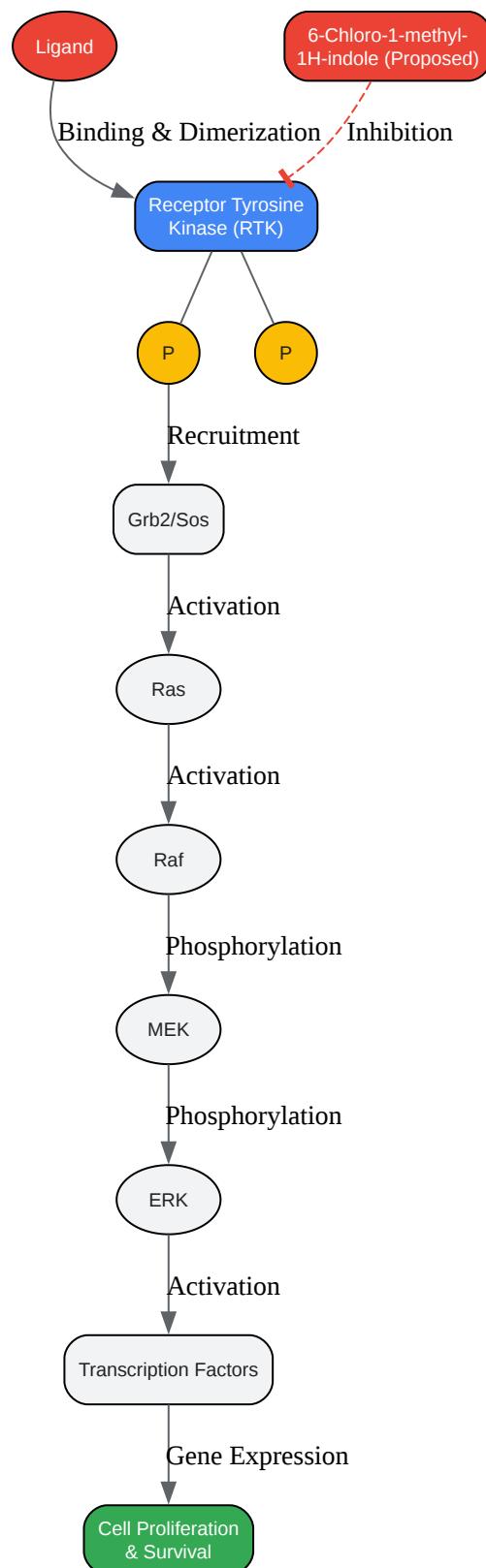
- Separate the organic layer and wash it three times with 25 mL portions of water.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent under vacuum using a rotary evaporator to yield **6-Chloro-1-methyl-1H-indole** as a light yellow oil. The expected yield is approximately 1.05 g (96.1%).



[Click to download full resolution via product page](#)

Synthesis workflow for **6-Chloro-1-methyl-1H-indole**.

## Biological Activity and Drug Development Potential


While specific biological data for **6-Chloro-1-methyl-1H-indole** is not extensively published, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.<sup>[4]</sup> The activity of structurally related compounds provides a strong rationale for investigating the potential of this specific molecule.

**Anticancer Potential:** Many indole derivatives exhibit potent anticancer activity.<sup>[5][6]</sup> Research on related compounds suggests that the 6-chloro-indole scaffold can be a key component of tubulin polymerization inhibitors.<sup>[7]</sup> Furthermore, studies have shown that N-methylation of the indole ring can significantly enhance anticancer activity, in some cases by as much as 60-fold compared to the unsubstituted counterpart.<sup>[5]</sup> This suggests that **6-Chloro-1-methyl-1H-indole** could be a promising candidate for evaluation as an antiproliferative agent, potentially acting through the disruption of microtubule dynamics.

**Antimicrobial Activity:** Halogenated indoles have demonstrated a range of antimicrobial and antibiofilm activities.<sup>[8][9]</sup> Chloroindoles, in particular, have shown inhibitory effects against various bacteria, including pathogenic strains like *Vibrio parahaemolyticus*.<sup>[8]</sup> The presence of the chlorine atom in the 6-position of **6-Chloro-1-methyl-1H-indole** suggests it may possess antibacterial properties worth investigating.

## Proposed Signaling Pathway for Investigation

Indole derivatives are known to inhibit various signaling pathways crucial for cancer cell survival and proliferation, such as those mediated by protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway, a common target for indole-based inhibitors. It is hypothesized that compounds like **6-Chloro-1-methyl-1H-indole** could act as inhibitors at the kinase domain, blocking downstream signaling.

[Click to download full resolution via product page](#)

Proposed inhibition of a generic RTK signaling pathway.

# Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of **6-Chloro-1-methyl-1H-indole**, a series of standardized in vitro assays are recommended.

## Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of the compound on cancer cell lines.

### Materials:

- Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **6-Chloro-1-methyl-1H-indole** stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Plate reader

### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of **6-Chloro-1-methyl-1H-indole** in the complete medium.
- Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours at 37°C.
- Add 20 µL of MTT solution to each well and incubate for 4 hours.

- Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

## Protocol 2: In Vitro Kinase Inhibition Assay

This protocol can be used to determine if the compound inhibits the activity of a specific protein kinase (e.g., EGFR, VEGFR).

### Materials:

- Recombinant protein kinase and its specific substrate
- ATP
- Kinase assay buffer
- **6-Chloro-1-methyl-1H-indole** stock solution
- Kinase activity detection kit (e.g., ADP-Glo™)
- White, opaque 96-well plates
- Luminometer

### Procedure:

- Prepare serial dilutions of **6-Chloro-1-methyl-1H-indole** in the kinase assay buffer.
- In a 96-well plate, add the kinase, its substrate, and the diluted compound or vehicle control.
- Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.
- Initiate the kinase reaction by adding ATP to each well.

- Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.
- Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.
- Measure the luminescent signal, which is proportional to kinase activity.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC<sub>50</sub> value.

## Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

### Materials:

- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Bacterial growth medium (e.g., Mueller-Hinton Broth)
- **6-Chloro-1-methyl-1H-indole** stock solution
- 96-well microtiter plates
- Spectrophotometer (plate reader)

### Procedure:

- Prepare a two-fold serial dilution of **6-Chloro-1-methyl-1H-indole** in the growth medium in a 96-well plate.
- Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
- Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).

- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). The absorbance can also be read at 600 nm.

This technical guide serves as a foundational resource for the scientific exploration of **6-Chloro-1-methyl-1H-indole**. The provided data and protocols are intended to facilitate further research into its synthesis, characterization, and potential as a novel therapeutic agent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 6-Chloro-1-methyl-1H-indole CAS#: 155868-51-2 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure–activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activities of Chloroindoles Against *Vibrio parahaemolyticus* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloro-1-methyl-1H-indole: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142574#6-chloro-1-methyl-1h-indole-cas-number-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)